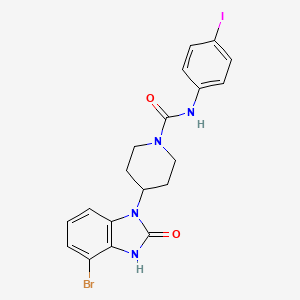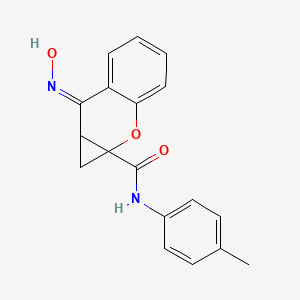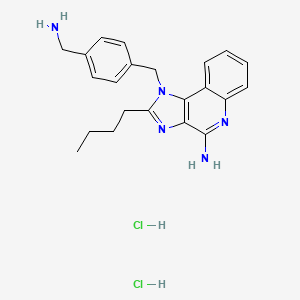
Agoniste TLR7/8-5d
Vue d'ensemble
Description
TLR7/8 agonist 1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 (EC50s = 50 and 55 nM, respectively, in cell-based assays). It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner. TLR7/8 agonist 1 (25 nmol, s.c.) increases serum levels of IL-12p40 and chemokine (C-X-C motif) ligand 10 (CXCL10), as well as the number of dendritic cells per injection-site proximal lymph node, in mice. It has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity.
TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.
Applications De Recherche Scientifique
Immunothérapie
Les agonistes TLR7/8 sont explorés pour leur potentiel en immunothérapie {svg_1}. Ils peuvent être utilisés comme nouveaux biomarqueurs diagnostiques, indicateurs de progression et de pronostic, et cibles immunothérapeutiques pour diverses tumeurs {svg_2}. Les agonistes TLR peuvent activer des réponses antitumorales médiées par les lymphocytes T avec des réponses immunitaires innées et adaptatives pour améliorer la thérapie tumorale {svg_3}.
2. Traitement du cancer du sein triple négatif (TNBC) Une combinaison d'un agoniste TLR7/8 et d'un inhibiteur épigénétique a montré qu'elle supprimait le cancer du sein triple négatif (TNBC) en déclenchant des réponses immunitaires antitumorales {svg_4}. Cette thérapie combinée est une stratégie potentielle pour convertir les tumeurs immunologiquement froides en tumeurs immunologiquement chaudes pour profiter de l'immunothérapie {svg_5}.
Systèmes de délivrance de médicaments
Les agonistes TLR7/8 ont été utilisés dans le développement de systèmes de délivrance de médicaments. Par exemple, une plateforme de nanodélivre de métal-organique (MOF) revêtue de vésicules membranaires cellulaires cancéreuses homologues (CM) a été développée pour la codélivre d'un agoniste TLR7/8 avec un inhibiteur épigénétique {svg_6}.
Adjuvants vaccinaux
Les agonistes TLR7/8 émergent comme des candidats adjuvants vaccinaux prometteurs {svg_7}. Ces agonistes conduisent à l'induction de certaines cytokines et chimiokines qui peuvent être appliquées au traitement de certaines maladies et peuvent être utilisées comme de bons adjuvants pour les vaccins {svg_8}.
5. Inhibition de la prolifération cellulaire et déclenchement de l'apoptose Les agonistes TLR7/8 ont montré des avantages potentiels en oncothérapie, notamment l'inhibition de la prolifération cellulaire, le déclenchement de l'apoptose et la suppression des métastases {svg_9}.
6. Modulation de l'activité adjuvante de l'agoniste TLR7/8 L'agoniste TLR7/8 1 a été conjugué à divers fluorophores en tant que sondes TLR7 et à des particules polymères pour la modulation de l'activité adjuvante de l'agoniste TLR7/8 1 {svg_10}.
Mécanisme D'action
Target of Action
The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .
Mode of Action
TLR7/8 agonist-5d interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .
Pharmacokinetics
It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional
Result of Action
The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, TLR7/8 agonist-5d can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .
Action Environment
The action, efficacy, and stability of TLR7/8 agonist-5d can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of TLR7/8 agonist-5d
Analyse Biochimique
Biochemical Properties
TLR7/8 agonist-5d interacts with toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells such as dendritic cells, macrophages, and B cells . Upon binding to these receptors, TLR7/8 agonist-5d triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons . This interaction enhances the activation and maturation of antigen-presenting cells, promoting a robust immune response . Additionally, TLR7/8 agonist-5d has been shown to modulate the activity of various enzymes and proteins involved in immune signaling pathways .
Cellular Effects
TLR7/8 agonist-5d exerts significant effects on various cell types and cellular processes. In dendritic cells and macrophages, it enhances the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-alpha (IFN-α) . This leads to the activation of T cells and natural killer (NK) cells, which are crucial for the adaptive immune response . In cancer cells, TLR7/8 agonist-5d has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .
Molecular Mechanism
The molecular mechanism of TLR7/8 agonist-5d involves its binding to the TLR7 and TLR8 receptors within endosomal compartments . This binding induces conformational changes in the receptors, leading to the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88) . MyD88 then activates downstream signaling molecules, including interleukin-1 receptor-associated kinase (IRAK) and tumor necrosis factor receptor-associated factor 6 (TRAF6), which ultimately result in the activation of NF-κB and IRFs . These transcription factors promote the expression of genes involved in inflammation, antiviral responses, and immune cell activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TLR7/8 agonist-5d have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, TLR7/8 agonist-5d may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to TLR7/8 agonist-5d can result in sustained activation of immune cells and prolonged production of cytokines . Prolonged exposure may also lead to desensitization of the receptors and reduced responsiveness .
Dosage Effects in Animal Models
The effects of TLR7/8 agonist-5d vary with different dosages in animal models. At low doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, TLR7/8 agonist-5d can induce adverse effects such as systemic inflammation, weight loss, and lethargy . Studies have identified a maximum tolerated dose (MTD) for TLR7/8 agonist-5d, beyond which the compound’s toxicity outweighs its therapeutic benefits . It is crucial to optimize the dosage to achieve a balance between efficacy and safety in preclinical and clinical studies .
Metabolic Pathways
TLR7/8 agonist-5d is involved in various metabolic pathways within the immune system. Upon internalization by immune cells, the compound is transported to endosomal compartments where it interacts with TLR7 and TLR8 . The activation of these receptors triggers a cascade of signaling events that involve the phosphorylation and ubiquitination of key signaling proteins . Additionally, TLR7/8 agonist-5d can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of TLR7/8 agonist-5d within cells and tissues are mediated by various transporters and binding proteins . The compound is internalized by endocytosis and trafficked to endosomal compartments where it interacts with TLR7 and TLR8 . TLR7/8 agonist-5d can also bind to lipid membranes and be incorporated into lipid vesicles, enhancing its stability and distribution within the cellular environment . The localization and accumulation of TLR7/8 agonist-5d in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
TLR7/8 agonist-5d is primarily localized within the endosomal compartments of immune cells . The compound is directed to these compartments through targeting signals and post-translational modifications that facilitate its interaction with TLR7 and TLR8 . Within the endosomes, TLR7/8 agonist-5d induces the formation of signaling complexes that activate downstream signaling pathways . The subcellular localization of TLR7/8 agonist-5d is crucial for its activity and function, as it ensures the specific activation of TLR7 and TLR8 and the subsequent immune response .
Propriétés
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCFKIAMHQQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


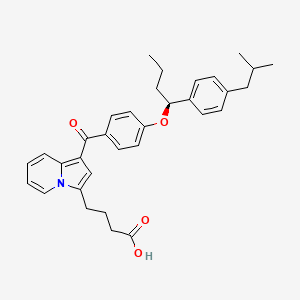
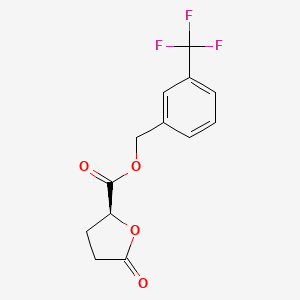

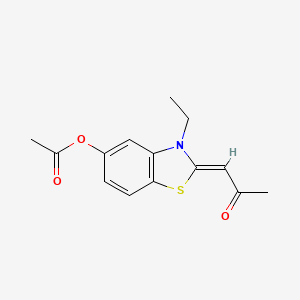
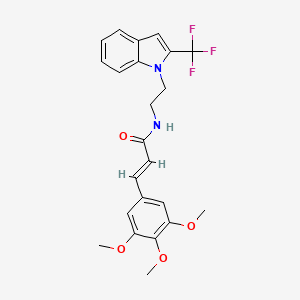
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)


